molecular formula C20H23N5O B6060043 2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone

2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone

Cat. No.: B6060043
M. Wt: 349.4 g/mol
InChI Key: HEKMDVITNGFLPX-UHFFFAOYSA-N
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Description

2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including materials science, pharmaceuticals, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone typically involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The benzotriazole moiety is known to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity . The compound may also act as a UV absorber, converting UV radiation into thermal energy, thereby protecting materials from degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone apart is its unique combination of the benzotriazole and piperidine moieties, which may confer distinct biological and chemical properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-13-5-7-16(10-14(13)2)21-17-4-3-9-25(12-17)20(26)15-6-8-18-19(11-15)23-24-22-18/h5-8,10-11,17,21H,3-4,9,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKMDVITNGFLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=NNN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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